molecular formula C15H14O3 B2537785 4-[(4-Methoxybenzyl)oxy]benzaldehyde CAS No. 77182-73-1

4-[(4-Methoxybenzyl)oxy]benzaldehyde

Cat. No.: B2537785
CAS No.: 77182-73-1
M. Wt: 242.274
InChI Key: HHHSHAZGHYCUPP-UHFFFAOYSA-N
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Description

4-[(4-Methoxybenzyl)oxy]benzaldehyde is an organic compound with the molecular formula C15H14O3. It is characterized by the presence of a benzaldehyde group substituted with a 4-methoxybenzyl group through an ether linkage. This compound is used in various chemical syntheses and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-[(4-Methoxybenzyl)oxy]benzaldehyde can be synthesized through several methods. One common route involves the reaction of 4-methoxybenzyl alcohol with 4-hydroxybenzaldehyde in the presence of a suitable dehydrating agent, such as phosphorus oxychloride (POCl3), to form the desired ether linkage . The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzyl)oxy]benzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can undergo nucleophilic substitution reactions, where it is replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-[(4-Methoxybenzyl)oxy]benzoic acid.

    Reduction: 4-[(4-Methoxybenzyl)oxy]benzyl alcohol.

    Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Scientific Research Applications

4-[(4-Methoxybenzyl)oxy]benzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme activities and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxybenzyl)oxy]benzaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with their active sites and affecting their activity. The molecular targets and pathways involved vary based on the biological context and the specific enzymes or receptors it interacts with.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2-Methoxybenzyl)oxy]benzaldehyde
  • 4-[(4-Methylbenzyl)oxy]benzaldehyde
  • 4-[(3-Chlorobenzyl)oxy]benzaldehyde

Uniqueness

4-[(4-Methoxybenzyl)oxy]benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the methoxy group influences its reactivity and interactions with other molecules, making it suitable for specific applications in research and industry.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-6-4-13(5-7-14)11-18-15-8-2-12(10-16)3-9-15/h2-10H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHSHAZGHYCUPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 4-hydroxybenzaldehyde (10 g, 81.9 mmol) in DMF (200 mL) was added K2CO3 (14.7 g, 106 mmol), tetrabutylammonium iodide (3.06 g, 8.2 mmol) and 4-methoxybenzyl chloride (14.1 g, 90 mmol). The reaction mixture was stirred for 14 h at rt and then poured into ice water. The product 4-(4-methoxy-benzyloxy)-benzaldehyde was isolated by filtration.
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
14.1 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3.06 g
Type
catalyst
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A 500 mL round bottom flask was charged with 4-hydroxybenzaldehyde (40 g, 328 mmol) and DMF (250 mL). 4-methoxybenzyl chloride (57.8 mL, 426 mmol) was added, followed by potassium carbonate (90 g, 656 mmol). The reaction mixture was stirred at room temperature for 5 h then poured into ice water (2.5 L). The product was collected by filtration and rinsed with water. After drying thoroughly, 78 g (98%) of aldehyde 12.1 was obtained as a light yellow powder. 1H NMR(400 MHz)(DMSO-d6) δ 9.88 (s, 1H); 7.88 (d, 2H, J=8.7 Hz); 7.42 (d, 2H, J=8.8 Hz); 7.21 (d, 2H, J=8.8 Hz); 6.97 (d, 2H, J=8.6 Hz); 5.16 (s, 2H); 3.77 (s, 3H). MS ESI (pos.) m/e: 243.1 (M+H).
Quantity
40 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
57.8 mL
Type
reactant
Reaction Step Two
Quantity
90 g
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Four
Yield
98%

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